2-(Oxomethylidene)but-3-enoic acid
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Overview
Description
2-(Oxomethylidene)but-3-enoic acid is an organic compound with the molecular formula C5H6O3. It is a derivative of butenoic acid and is characterized by the presence of a ketone group (oxomethylidene) attached to the but-3-enoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxomethylidene)but-3-enoic acid can be achieved through several methods. One common approach involves the reaction of acryloyl chloride with a suitable nucleophile under controlled conditions. Another method includes the biosynthesis from dibenzofuran using lateral dioxygenation in a Pseudomonas putida strain . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as trimethylsilyl triflate (TMSOTf) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxomethylidene)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxomethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions include various derivatives of butenoic acid, such as alcohols, carboxylic acids, and substituted butenoic acids. These products can be further utilized in various chemical applications.
Scientific Research Applications
2-(Oxomethylidene)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxomethylidene)but-3-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
- Crotonic acid (trans-2-butenoic acid)
- Isocrotonic acid (cis-2-butenoic acid)
- 3-Butenoic acid (but-3-enoic acid)
Uniqueness
2-(Oxomethylidene)but-3-enoic acid is unique due to the presence of the oxomethylidene group, which imparts distinct reactivity compared to other butenoic acid derivatives. This functional group allows for specific chemical transformations that are not possible with other similar compounds .
Properties
CAS No. |
106007-69-6 |
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Molecular Formula |
C5H4O3 |
Molecular Weight |
112.08 g/mol |
IUPAC Name |
2-formylbut-3-enoate |
InChI |
InChI=1S/C5H4O3/c1-2-4(3-6)5(7)8/h2-3H,1H2 |
InChI Key |
HIUGVBBQNOATMK-UHFFFAOYSA-N |
Canonical SMILES |
C=C[C+](C=O)C(=O)[O-] |
Origin of Product |
United States |
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